1-(Azetidin-3-yl)azepane;dihydrochloride

Description

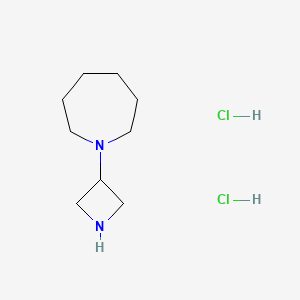

1-(Azetidin-3-yl)azepane;dihydrochloride is a chemical compound with the molecular formula C9H18N22ClH It is a heterocyclic compound that contains both azetidine and azepane rings

Properties

IUPAC Name |

1-(azetidin-3-yl)azepane;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c1-2-4-6-11(5-3-1)9-7-10-8-9;;/h9-10H,1-8H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNBBVBYXVYBLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2CNC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)azepane;dihydrochloride typically involves the reaction of azetidine with azepane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the optimal yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated equipment and advanced techniques. The process is designed to be efficient and cost-effective, with a focus on maintaining high standards of quality and safety.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)azepane;dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully selected to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the compound.

Scientific Research Applications

Chemical Properties and Structure

1-(Azetidin-3-yl)azepane;dihydrochloride has the molecular formula and a molecular weight of approximately 227.17 g/mol. The compound features both azetidine and azepane rings, contributing to its unique chemical reactivity and biological activity.

Scientific Research Applications

1. Chemistry

- Synthesis Building Block : This compound serves as a crucial building block in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation and reduction processes.

- Reagent in Chemical Reactions : Utilized as a reagent, it facilitates numerous chemical transformations essential for developing new compounds in medicinal chemistry.

2. Biology

- Biological Interaction Studies : this compound is employed in studies examining biological processes, particularly those involving nicotinic acetylcholine receptors (nAChRs). This interaction is critical for understanding its potential therapeutic effects on central nervous system disorders.

- Pharmacological Research : The compound has demonstrated promising results in preclinical studies for its antidepressant and neuroprotective properties, making it a candidate for further pharmacological exploration.

3. Industrial Applications

- Production of Industrial Chemicals : Beyond laboratory research, this compound is also utilized in producing various industrial chemicals, highlighting its versatility across different sectors.

Recent studies have identified several biological activities associated with this compound:

- Antidepressant Effects : Animal models indicate that derivatives exhibit anxiolytic and antidepressant-like effects, suggesting therapeutic applications for mood disorders.

- Neuroprotective Properties : Research indicates stabilization of microtubules, offering neuroprotection against tau pathology and neuron loss in transgenic mouse models.

- Janus Kinase Inhibition : Investigations into its role as a Janus kinase inhibitor suggest potential benefits for treating inflammatory and autoimmune diseases.

Case Studies

-

Study on Antidepressant Activity

- A study evaluated the efficacy of this compound derivatives in animal models, demonstrating significant improvements in depression-like behaviors.

-

Neuroprotection Assessment

- Research assessed the neuroprotective effects against neurodegeneration, highlighting the compound's potential in therapeutic strategies for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)azepane;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(Azetidin-3-yl)azepane;dihydrochloride can be compared with other similar compounds, such as:

Azetidine derivatives: These compounds share the azetidine ring structure and may have similar chemical properties and reactivity.

Azepane derivatives: These compounds contain the azepane ring and may exhibit similar biological and chemical behavior.

The uniqueness of this compound lies in its combination of both azetidine and azepane rings, which imparts distinct structural and functional characteristics.

Biological Activity

1-(Azetidin-3-yl)azepane;dihydrochloride is a heterocyclic compound characterized by its unique structural features, including azetidine and azepane rings. Its molecular formula is with a molecular weight of approximately 227.17 g/mol . This compound has garnered interest due to its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound's mechanism of action involves binding to nicotinic acetylcholine receptors (nAChRs), which are implicated in various central nervous system disorders . This interaction can modulate neurotransmitter release, thereby influencing physiological processes such as mood regulation and cognitive function.

Biological Activity

Recent studies have highlighted the following biological activities associated with this compound:

- Antidepressant Effects : Animal models have demonstrated that derivatives of this compound exhibit anxiolytic and antidepressant-like effects, suggesting potential therapeutic applications in treating mood disorders .

- Neuroprotective Properties : Research indicates that compounds similar to this compound can stabilize microtubules, leading to neuroprotective effects against tau pathology and neuron loss in transgenic mouse models .

- JAK Inhibition : The compound has been investigated for its role as a Janus kinase (JAK) inhibitor, which may provide therapeutic benefits for inflammatory and autoimmune diseases .

Case Studies

Several case studies have explored the efficacy of compounds related to this compound:

- Study on Antidepressant Activity :

- Neuroprotection Assessment :

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison with similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antidepressant, Neuroprotective | nAChR modulation, Microtubule stabilization |

| Azetidine derivatives | Variable CNS effects | nAChR interaction |

| Azepane derivatives | Limited studies on CNS effects | Unknown |

Q & A

Q. What are the recommended synthetic routes for 1-(Azetidin-3-yl)azepane dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves functionalizing azepane or azetidine precursors. For example, fluorination or alkylation of azepane derivatives under acidic conditions can yield the target compound. A common approach is reacting azepane with chlorinated intermediates (e.g., 3-chloropropanoic acid) in the presence of a base, followed by HCl acidification to form the dihydrochloride salt . Controlled temperature (50–80°C) and solvent selection (e.g., DMSO or THF) are critical for optimizing yield and minimizing side reactions. Purification via recrystallization or column chromatography is recommended .

Q. Which analytical techniques are most effective for characterizing 1-(Azetidin-3-yl)azepane dihydrochloride?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure and purity. High-performance liquid chromatography (HPLC) with UV detection can assess purity (>95% recommended for pharmacological studies). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For hydrochloride salt confirmation, elemental analysis or ion chromatography quantifies chloride content .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to temperatures (e.g., 4°C, 25°C, 40°C), humidity (40–75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months). Use kinetic modeling (Arrhenius equation) to predict shelf life. Include control samples with inert atmospheres (e.g., nitrogen) to assess oxidative stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for azetidine-azepane hybrids?

- Methodological Answer : Discrepancies often arise from assay variability or impurities. Validate activity using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). Perform dose-response curves (IC₅₀/EC₅₀) with standardized protocols (e.g., CLSI guidelines). Characterize batch-to-batch purity via LC-MS and control for counterion effects (e.g., dihydrochloride vs. free base). Cross-reference with structurally similar compounds (e.g., 3-(4-chlorophenyl)azepane hydrochloride) to identify pharmacophore contributions .

Q. What computational strategies are recommended for predicting the pharmacokinetic properties of this compound?

- Methodological Answer : Use molecular dynamics (MD) simulations to assess membrane permeability (e.g., PAMPA assay correlations). Apply QSAR models to predict logP, solubility, and CYP450 interactions. Tools like SwissADME or ADMET Predictor™ can prioritize derivatives with optimal bioavailability. Validate predictions experimentally using Caco-2 cell monolayers or hepatic microsomal stability assays .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for CNS drug development?

- Methodological Answer : Synthesize analogs with modifications to the azetidine ring (e.g., fluorination, methyl groups) and azepane chain length. Test binding affinity against target receptors (e.g., dopamine or serotonin transporters) via radioligand assays. Assess blood-brain barrier (BBB) penetration using in situ perfusion models or MDCK-MDR1 cells. Prioritize compounds with balanced lipophilicity (logD 1–3) and low P-glycoprotein efflux ratios .

Q. What experimental controls are critical when investigating this compound’s potential off-target effects?

- Methodological Answer : Include vehicle controls (e.g., saline with equivalent HCl concentration) to isolate dihydrochloride-specific effects. Use knockout cell lines or siRNA silencing to confirm target engagement. Cross-validate findings with unrelated compounds (e.g., 4,4-difluoroazepane hydrochloride) to rule out scaffold-wide artifacts. Employ high-content screening (HCS) to monitor cytotoxicity and apoptosis concurrently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.